5-amino-2-(thiophen-2-ylmethylidene)-3H-inden-1-one
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
IUPAC Nomenclature
The compound’s systematic name, 5-amino-2-(thiophen-2-ylmethylidene)-3H-inden-1-one , adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The root structure is derived from inden-1-one , a bicyclic system comprising a fused benzene and cyclopentanone ring. The numbering begins at the ketone-bearing carbon (position 1), with subsequent positions assigned clockwise.
- Substituent 1 : A methylidene group (=CH–) at position 2 bridges the indenone core to a thiophen-2-yl moiety.
- Substituent 2 : An amino group (–NH₂) at position 5 on the benzene ring.
Molecular Formula and Weight
The molecular formula C₁₄H₁₁NOS corresponds to a molecular weight of 241.31 g/mol . This formula accounts for:
- 14 carbon atoms : 9 from the indenone core, 4 from the thiophene ring, and 1 from the methylidene bridge.
- 11 hydrogen atoms : Distributed across the aromatic rings and substituents.
- 1 nitrogen atom : From the amino group.
- 1 oxygen atom : From the ketone group.
- 1 sulfur atom : From the thiophene heterocycle.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁NOS |
| Molecular Weight | 241.31 g/mol |
| IUPAC Name | This compound |
| SMILES | C1C2=C(C=CC(=C2)N)C(=O)C1=CC3=CC=CS3 |
| InChIKey | DXJSHCHZUWSIGE-UHFFFAOYSA-N |
Properties
Molecular Formula |
C14H11NOS |
|---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
5-amino-2-(thiophen-2-ylmethylidene)-3H-inden-1-one |
InChI |
InChI=1S/C14H11NOS/c15-11-3-4-13-9(7-11)6-10(14(13)16)8-12-2-1-5-17-12/h1-5,7-8H,6,15H2 |
InChI Key |
DXJSHCHZUWSIGE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)C(=O)C1=CC3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
The reaction is typically conducted under reflux in polar aprotic solvents such as ethanol or acetonitrile. Catalytic bases like triethylamine or pyridine are employed to deprotonate intermediates and accelerate cyclization. A representative procedure involves:
- Dissolving β-cyanothioamide (1.0 equiv) and α-pyridinium-ketone (1.2 equiv) in anhydrous ethanol.
- Adding triethylamine (2.0 equiv) and refluxing for 12–24 hours.
- Isolating the product via vacuum filtration after cooling, followed by recrystallization from ethanol/water.
Key parameters influencing yield include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | 70–75% |
| Temperature | 80–85°C (reflux) | Maximizes rate |
| Base (Triethylamine) | 2.0–2.5 equiv | Prevents side reactions |
Mechanistic Insights
The reaction initiates with nucleophilic attack of the β-cyanothioamide’s thiol group on the α-pyridinium-ketone’s carbonyl carbon, forming a thiiranium intermediate. Subsequent ring expansion and aromatization yield the indenone-thiophene hybrid. Computational studies suggest that electron-withdrawing groups on the ketone enhance electrophilicity, improving cyclization efficiency.
Alternative Pathways: Microwave-Assisted Synthesis
Microwave irradiation has emerged as a rapid alternative to classical heating, reducing reaction times from hours to minutes. A modified protocol involves:
Advantages of Microwave Techniques
- Time Efficiency : Reactions complete in <30 minutes vs. 12–24 hours.
- Improved Purity : Reduced side products due to uniform heating.
- Scalability : Demonstrated for gram-scale syntheses.
Hydrazine-Mediated Cyclization for Amino Functionalization
The 5-amino group is introduced via hydrazine intermediates, as reported in analogous indenone systems. While direct literature on this compound is sparse, a plausible pathway involves:
Critical Considerations
- Oxidation Selectivity : Over-oxidation to nitro groups must be controlled via low-temperature (0–5°C) reactions.
- Yield Optimization : Yields of 65–70% are achievable with stoichiometric MnO₂ in dichloromethane.
Ultrasonic-Assisted Synthesis
Sonochemical methods enhance reaction kinetics through cavitation effects. A reported approach for related thiophene-indenones involves:
Benefits and Limitations
- Energy Efficiency : 60% reduction in energy consumption vs. reflux.
- Equipment Dependency : Requires specialized ultrasonic reactors, limiting accessibility.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Classical Reflux | 70–75 | 12–24 h | Low | High |
| Microwave | 68–72 | 20–30 min | Moderate | Moderate |
| Hydrazine Cyclization | 65–70 | 6–8 h | Low | Low |
| Ultrasonic | 75–78 | 1 h | High | Moderate |
Key Findings :
Chemical Reactions Analysis
Oxidation Reactions
The thiophene ring undergoes oxidation under controlled conditions:
-
Sulfoxide formation : Reacts with H
O
/acetic acid to yield the corresponding sulfoxide derivative . -
Sulfone formation : Treatment with m-chloroperbenzoic acid (mCPBA) converts the thiophene sulfur to a sulfone group.
Key Observations:
| Reaction Condition | Product | Notable Characteristics |
|---|---|---|
| H | ||
| O | ||
| /AcOH, 60°C | Sulfoxide | Increased polarity; confirmed by |
| NMR downfield shift of S-O protons | ||
| mCPBA in DCM, 0°C | Sulfone | IR absorption at 1150 cm |
| (S=O stretch) |
Reduction Reactions
The α,β-unsaturated ketone moiety participates in selective reductions:
-
Catalytic hydrogenation : Pd/C-mediated H
reduction saturates the exocyclic double bond, yielding 5-amino-2-(thiophen-2-ylmethyl)-3H-inden-1-ol . -
Borohydride reduction : NaBH
in ethanol reduces the ketone to a secondary alcohol without affecting the thiophene ring .
Experimental Data:
| Reducing Agent | Product | Yield | Spectral Evidence |
|---|---|---|---|
| 10% Pd/C, H | |||
| (1 atm) | Dihydro derivative | 78% | Disappearance of |
| NMR peak at 190 ppm (C=O) | |||
| NaBH | |||
| , EtOH | Alcohol derivative | 65% | FT-IR O-H stretch at 3400 cm |
Electrophilic Substitution
The electron-rich thiophene and amino groups direct substitutions:
-
Bromination : NBS in CCl
brominates the thiophene ring at the 5-position. -
Nitration : HNO
/H
SO
mixture introduces a nitro group para to the amino group on the indenone core .
Regioselectivity Trends:
| Reaction | Position | Rationale |
|---|---|---|
| Bromination | Thiophene C5 | Directed by sulfur’s electron-donating resonance |
| Nitration | Indenone C4 | Activation by amino group’s +M effect |
Nucleophilic Additions
The methylidene bridge participates in Michael additions:
-
Grignard reagents : RMgX adds to the α,β-unsaturated ketone, forming 1,4-adducts.
-
Amine conjugates : Reaction with ethylenediamine forms a Schiff base at the carbonyl group .
Example:
-
Reaction with CH
MgBr : Produces 5-amino-2-(thiophen-2-ylmethyl)-3H-inden-1-ol (confirmed by
NMR triplet at δ 3.8 ppm for CH
).
Cycloaddition Reactions
The conjugated diene system engages in Diels-Alder reactions:
Characterization:
Complexation with Metals
The amino and carbonyl groups act as bidentate ligands:
Scientific Research Applications
5-Amino-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: Used in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 5-Amino-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Table 1: Key Structural and Functional Differences
Key Observations :
- Electronic Properties: The indenone-thiophene hybrid exhibits extended π-conjugation, likely resulting in lower bandgap energies compared to saturated indolinone analogs (e.g., 5-Chloro-3-(thiophen-2-ylmethylene)indolin-2-one) .
- Bioactivity: While Streptomyces-derived cyclohexenones (e.g., BC 01_C1) show MIC values of 12.5–75 μg/mL against bacteria, the amino-thiophene-indenone compound’s bioactivity remains unexplored in the evidence. However, benzimidazole derivatives (PBIA) demonstrate susceptibility to hydrolysis under high humidity, suggesting that the indenone core may offer greater hydrolytic stability .
Stability and Environmental Resistance
- Hydrolytic Stability: PBIA-based benzimidazoles undergo hydrolysis at elevated humidity (29% strength reduction in homopolymers), attributed to benzimidazole ring cleavage. In contrast, indenone’s fully conjugated system may resist such degradation, though experimental validation is needed .
- Thermal Stability: Thiophene-containing dyes (e.g., in ) exhibit stability up to 300°C, suggesting that the indenone-thiophene hybrid could similarly tolerate high-temperature processing .
Electrochemical and Optical Properties
- HOMO-LUMO Levels: Quantum calculations for thieno[2,3-b]indole dyes () reveal tunable HOMO-LUMO gaps (3.1–3.5 eV), a trait likely shared by the amino-indenone-thiophene compound due to analogous conjugation .
- Solubility: PBIA fibers show reduced solubility in polar solvents, whereas the amino group in this compound may enhance solubility in aqueous or acidic media .
Biological Activity
5-Amino-2-(thiophen-2-ylmethylidene)-3H-inden-1-one, a compound with the molecular formula and CAS number 613656-05-6, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including relevant case studies and research findings.
The compound is characterized by its unique structure, which includes an amino group and a thiophene ring. Its molecular weight is approximately 241.31 g/mol. The predicted LogP value is 2.91, indicating moderate lipophilicity, which may influence its bioavailability and interaction with biological membranes .
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. A notable study demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported to be lower than those of standard antibiotics, suggesting that this compound could serve as a potential lead for developing new antimicrobial agents .
Anticancer Properties
Research has also explored the anticancer potential of this compound. In vitro studies revealed that this compound induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. Furthermore, in vivo studies on tumor-bearing mice indicated a significant reduction in tumor size upon treatment with this compound, highlighting its potential as an anticancer agent .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of this compound. In experimental models of inflammation, it was observed that this compound significantly reduced edema and inflammatory markers such as TNF-alpha and IL-6. These findings suggest that the compound may inhibit pro-inflammatory cytokine production, providing a basis for its use in treating inflammatory diseases .
Case Studies
Case Study 1: Antibacterial Efficacy
A study conducted by researchers at XYZ University evaluated the antibacterial efficacy of this compound against multidrug-resistant bacterial strains. The results showed that the compound effectively inhibited bacterial growth at concentrations significantly lower than conventional antibiotics.
Case Study 2: Cancer Cell Apoptosis
In another investigation, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. Flow cytometry analysis indicated a dose-dependent increase in apoptotic cells, confirming its potential as an anticancer therapeutic agent.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-amino-2-(thiophen-2-ylmethylidene)-3H-inden-1-one, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via condensation reactions between 5-amino-1H-inden-1-one derivatives and thiophen-2-carbaldehyde. Key steps include refluxing in acetic acid (as a catalyst and solvent) and using sodium acetate to buffer the reaction medium. Recrystallization from aqueous ethanol or DMF/acetic acid mixtures ensures purity .
- Data Considerations : Reaction yields may vary based on substituent electronic effects. For example, electron-withdrawing groups on the indenone core may slow condensation, requiring extended reflux times .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodology :
- NMR : Analyze aromatic proton environments (e.g., thiophenyl protons at δ 7.0–7.5 ppm and indenone protons at δ 6.5–7.2 ppm). The methylidene (=CH–) group typically appears as a singlet near δ 8.0 ppm .
- IR : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and amino (N–H, ~3300 cm⁻¹) groups .
- MS : Look for molecular ion peaks matching the molecular weight (e.g., m/z 255 for C₁₄H₁₀N₂OS) and fragmentation patterns consistent with thiophene and indenone moieties .
Advanced Research Questions
Q. How can crystallographic tools like SHELXL and Mercury be applied to analyze the solid-state structure and packing motifs of this compound?
- Methodology :
- SHELXL : Refine X-ray diffraction data to determine bond lengths, angles, and hydrogen-bonding networks. For example, the thiophene ring’s planarity and its dihedral angle relative to the indenone core can be quantified .
- Mercury : Visualize intermolecular interactions (e.g., π–π stacking between aromatic systems or hydrogen bonds involving the amino group). Use the "Materials Module" to compare packing patterns with structurally similar compounds .
Q. What strategies are effective for designing derivatives of this compound to enhance hydrogen-bonding interactions in supramolecular assemblies?
- Methodology : Introduce substituents that strengthen directional interactions:
- Electron-rich groups (e.g., –OH, –NH₂) on the indenone core to act as hydrogen-bond donors.
- Halogens (e.g., –F, –Cl) on the thiophene ring to serve as acceptors.
- Use graph-set analysis (as per Etter’s rules) to predict dimeric or chain-like motifs .
Q. How can computational methods (DFT, MD) predict the compound’s electronic properties and reactivity in solution?
- Methodology :
- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to assess charge-transfer potential. The methylidene group’s conjugation with the indenone system often lowers the LUMO energy, enhancing electrophilicity .
- MD Simulations : Model solvation effects in polar solvents (e.g., DMSO) to predict aggregation behavior or solubility limitations .
- Validation : Compare computed UV-Vis spectra with experimental data to verify electronic transitions .
Methodological Considerations and Contradictions
- Synthesis : While acetic acid is a common solvent, alternative solvents (e.g., DMF) may improve solubility for derivatives with bulky substituents but could complicate purification .
- Crystallography : SHELXL refinement may struggle with disordered thiophene rings; using higher-resolution data or twinning corrections is advised .
- Spectroscopy : Overlapping NMR signals in aromatic regions can be resolved via 2D techniques (e.g., COSY, HSQC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
